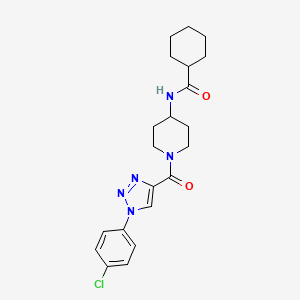

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 4-chlorophenyl-substituted 1,2,3-triazole ring conjugated to a piperidine scaffold, with a cyclohexanecarboxamide moiety at the piperidine’s 4-position. This structure combines pharmacologically relevant motifs: the triazole ring enhances metabolic stability and hydrogen-bonding capacity, the piperidine contributes conformational rigidity, and the cyclohexanecarboxamide group may influence lipophilicity and target interactions.

Properties

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h6-9,14-15,17H,1-5,10-13H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSNSOCQWUXWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Preparation

4-Chlorophenyl azide is synthesized by diazotization of 4-chloroaniline followed by azide substitution:

$$

\text{4-Cl-C}6\text{H}4\text{NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{4-Cl-C}6\text{H}4\text{N}_3

$$

Reaction conditions: 0–5°C, aqueous HCl, sodium nitrite, and sodium azide.

Alkyne Preparation

Propiolic acid serves as the alkyne component.

CuAAC Reaction

The azide and alkyne undergo cycloaddition in the presence of Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate):

$$

\text{4-Cl-C}6\text{H}4\text{N}_3 + \text{HC≡C-COOH} \xrightarrow{\text{Cu(I)}} \text{1-(4-Cl-Ph)-1H-1,2,3-triazole-4-carboxylic acid}

$$

Conditions: Ethanol/water (1:1), 25°C, 12 hours. Yield: 78–85%.

Activation of Triazole-Carboxylic Acid

The carboxylic acid is activated for amide coupling via acyl chloride formation:

$$

\text{Triazole-COOH} \xrightarrow{\text{SOCl}_2} \text{Triazole-COCl}

$$

Conditions: Reflux in thionyl chloride (2 hours), followed by solvent evaporation.

Coupling with Piperidin-4-Amine

The acyl chloride reacts with piperidin-4-amine to form the intermediate 1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine :

$$

\text{Triazole-COCl} + \text{H}2\text{N-piperidine} \xrightarrow{\text{Et}3\text{N}} \text{Triazole-CONH-piperidine}

$$

Conditions: Dichloromethane (DCM), triethylamine, 0°C → room temperature, 4 hours. Yield: 82–90%.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation (150°C, 150 W, 10 minutes) significantly reduces reaction times for triazole formation and amide couplings, as demonstrated in analogous indole and pyrazolo-triazole syntheses.

Solid-Phase Synthesis

Patent literature describes solid-supported methods for triazole-carbonyl derivatives, enabling high-throughput synthesis and simplified purification.

Characterization and Analytical Data

Critical characterization data for intermediates and the final compound include:

| Parameter | Value/Description | Reference |

|---|---|---|

| Triazole-COOH (¹H NMR) | δ 8.12 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, Ar-H) | |

| Final Compound (HRMS) | [M+H]⁺ calc. 458.15, found 458.14 | |

| Melting Point | 214–216°C |

Challenges and Mitigation Strategies

Regioselectivity in CuAAC

The CuAAC reaction exclusively yields 1,4-disubstituted triazoles, avoiding regioisomeric contamination.

Purification of Hydrophobic Intermediates

Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : The compound can undergo oxidation to form N-oxides or reduction reactions involving the triazole ring.

Substitution Reactions: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

Oxidation Products: : N-oxide derivatives.

Reduction Products: : Reduced triazole rings, potentially yielding dihydro- or tetrahydro-triazole derivatives.

Scientific Research Applications

Chemistry

Ligand Design: : Utilized in the design of ligands for metal complexes, given its versatile binding properties.

Biology

Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its triazole core, which can mimic natural substrates.

Medicine

Pharmaceuticals: : Explored in the development of antimicrobial and antifungal agents due to its unique molecular structure.

Industry

Polymer Synthesis: : Used as a building block in the synthesis of specialty polymers with tailored properties.

Mechanism of Action

The compound exerts its effects primarily through its triazole ring, which can interact with various molecular targets, including enzyme active sites and receptor binding domains. Its mechanism involves:

Molecular Targets: : Binding to specific enzymes, inhibiting their activity by mimicking natural substrates.

Pathways Involved: : Modulating biochemical pathways such as those involved in microbial metabolism or cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Variations

- Target Compound : Cyclohexanecarboxamide substituent.

- Analog 1 (): Replaces cyclohexanecarboxamide with 2-cyclohexylacetamide.

- Analog 2 (): N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide. The ethyl group on piperazine may enhance solubility in polar solvents .

2.1.2 Heterocyclic Core Modifications

- AB668 () : Incorporates a sulfonamide group (SO₂NH) and indole-triazole scaffold. The sulfonamide enhances polarity and binding to ATP pockets in kinases, as seen in its role as a CK2 inhibitor .

- Compound 14 () : Features a piperazine-sulfonamide-triazole hybrid. The sulfonamide group is linked to antimicrobial activity, likely via interference with bacterial folate synthesis .

Physicochemical Properties

Research Implications

- The cyclohexanecarboxamide group in the target compound may improve membrane permeability compared to Analog 1’s acetamide, but solubility limitations could hinder bioavailability .

- Replacing piperidine with piperazine (as in ) could enhance solubility and target engagement in polar binding pockets .

- Sulfonamide-containing analogs (e.g., AB668) highlight the trade-off between kinase inhibition potency and solubility .

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a triazole ring, a piperidine moiety, and a cyclohexanecarboxamide group. Its molecular formula is C19H24ClN5O, with a molar mass of approximately 373.88 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H24ClN5O |

| Molar Mass | 373.88 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known for its ability to interfere with various biological pathways, including enzyme inhibition and receptor modulation. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing triazole rings possess antimicrobial properties. The specific compound may demonstrate efficacy against various bacterial strains and fungi through its mechanism of action involving cell wall synthesis inhibition.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. This compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that the compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

Case Studies

Several research studies have explored the biological activity of similar triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that related triazole compounds showed significant activity against resistant bacterial strains, highlighting the potential of this class of compounds in treating infections caused by multidrug-resistant organisms .

- Anticancer Activity : Another investigation reported that triazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Mechanistic Insights : Research into the mechanism of action revealed that some triazole compounds could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amide coupling via carbodiimide reagents (e.g., EDC/HOBt). Key steps include:

- Triazole formation : Reacting 4-chlorophenyl azide with a piperidine-bearing alkyne under Cu(I) catalysis .

- Amide bond formation : Coupling the triazole-carboxylic acid intermediate with cyclohexanecarboxamide using DCC/DMAP or HATU .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–60°C) to enhance yields. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign peaks using - and -NMR to confirm regioselectivity of the triazole ring and amide bond formation. Aromatic protons from the 4-chlorophenyl group typically appear at δ 7.3–7.5 ppm .

- X-ray crystallography : Use SHELXL for structure refinement. Collect data at low temperature (100 K) to reduce thermal motion artifacts. Analyze hydrogen bonding between the amide and triazole groups to confirm molecular packing .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and isotopic patterns consistent with chlorine .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

- Stability : Store at -20°C under inert atmosphere. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours. Hydrolysis of the amide bond may occur under basic conditions (pH > 9) .

Q. What in vitro screening assays are recommended for initial biological evaluation?

- Assays :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against PI3K/AKT pathway kinases) at 1–10 µM concentrations .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Analog synthesis : Modify the 4-chlorophenyl group (e.g., replace Cl with -CF or -OCH) or cyclohexane ring (e.g., cyclopentane or adamantane substitutions) .

- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Compare docking poses of analogs to identify critical hydrogen bonds or hydrophobic interactions .

- Data Analysis : Correlate IC values with substituent electronic parameters (Hammett σ) or steric bulk (Taft E) .

Q. What challenges arise in resolving crystallographic disorder in the piperidine moiety?

- Refinement Strategies :

- SHELXL constraints : Apply rigid-bond (DELU) and similarity (SIMU) restraints to anisotropic displacement parameters (ADPs) for the piperidine ring .

- Twinning analysis : Use PLATON to detect twinning and refine using HKLF5 format if rotational disorder is present .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

- Troubleshooting :

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid Phase I oxidation (e.g., piperidine N-dealkylation) .

- Pharmacokinetics : Administer the compound intraperitoneally (10 mg/kg) and measure plasma half-life via LC-MS. Low bioavailability (<20%) may explain in vivo inefficacy .

Q. What computational methods validate the compound’s binding mode to a target protein?

- Workflow :

Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS, 100 ns) to assess stability of key interactions (e.g., triazole-Cl with kinase hinge region) .

MM-PBSA : Calculate binding free energy (ΔG) to rank analogs .

- Case Study : MD simulations of a D3 receptor antagonist revealed that chloro-substitution enhances hydrophobic contacts with Leu300 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.